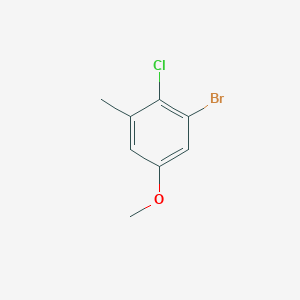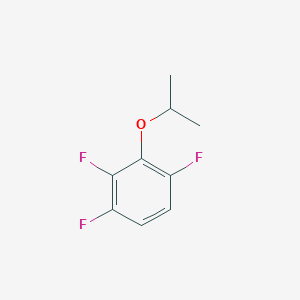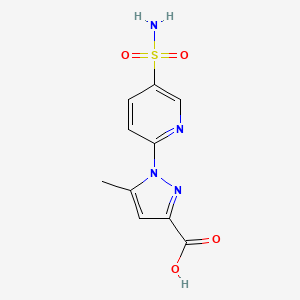
5-Methyl-1-(5-sulfamoylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-(5-sulfamoylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group, a sulfamoyl group attached to a pyridine ring, and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(5-sulfamoylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrazole precursors. The synthetic route may involve:
Nitration and Reduction: Nitration of pyridine derivatives followed by reduction to obtain the corresponding amine.
Sulfonation: Introduction of the sulfamoyl group through sulfonation reactions.
Cyclization: Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-(5-sulfamoylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the pyrazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-(5-sulfamoylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-(5-sulfamoylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, leading to the modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a chloro and phenyl group instead of sulfamoyl and pyridine groups.
1,2,4-Oxadiazole derivatives: Similar heterocyclic structure with different functional groups.
Uniqueness
The uniqueness of 5-Methyl-1-(5-sulfamoylpyridin-2-yl)-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H10N4O4S |
|---|---|
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
5-methyl-1-(5-sulfamoylpyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-6-4-8(10(15)16)13-14(6)9-3-2-7(5-12-9)19(11,17)18/h2-5H,1H3,(H,15,16)(H2,11,17,18) |
InChI-Schlüssel |
MHVADKGUJPMYOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)S(=O)(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


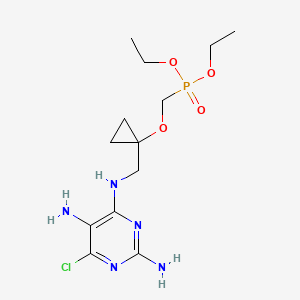

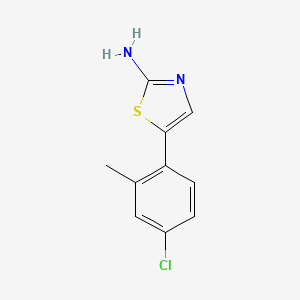

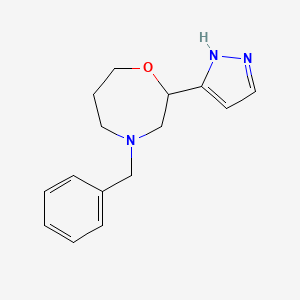
![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)
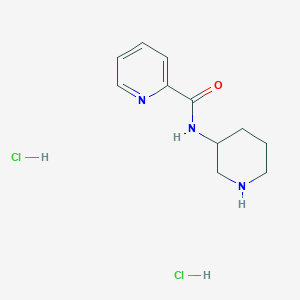
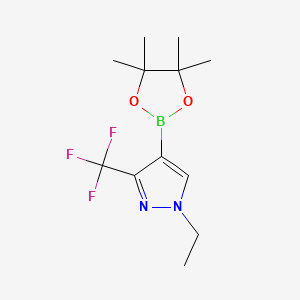

![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)
